

Monitoring ODM-203 Efficacy in Real-Time: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

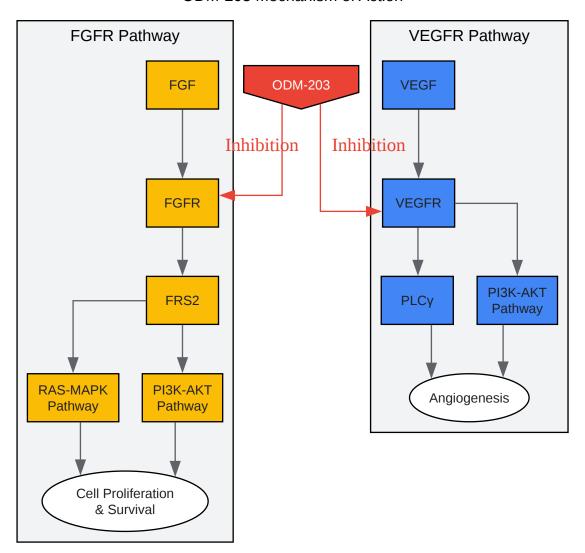
Introduction

ODM-203 is a potent, orally available inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, inhibiting tumor cell proliferation and angiogenesis, makes it a promising therapeutic agent for a range of solid tumors harboring FGFR alterations or exhibiting dependence on VEGFR-mediated angiogenesis.[2][3] Real-time monitoring of **ODM-203** efficacy is crucial for optimizing dosing, predicting patient response, and understanding mechanisms of resistance. These application notes provide detailed protocols for monitoring the pharmacodynamic effects of **ODM-203** using both tissue-based and non-invasive liquid biopsy approaches.

Mechanism of Action and Signaling Pathways

ODM-203 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFRs (FGFR1, 2, 3, and 4) and VEGFRs (VEGFR1, 2, and 3).[3] This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways for FGFR, and the PLCy-PKC-MAPK and PI3K-AKT pathways for VEGFR, ultimately leading to decreased cell proliferation, survival, and angiogenesis.[2][3]





ODM-203 Mechanism of Action

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Caption: ODM-203 inhibits both FGFR and VEGFR signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for **ODM-203** from preclinical studies. This data provides a baseline for expected inhibitory concentrations and anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of ODM-203



Target	IC50 (nmol/L)	Assay Type	Reference	
FGFR1	11	Recombinant Kinase Assay	[4]	
FGFR2	16	Recombinant Kinase Assay		
FGFR3	6	Recombinant Kinase Assay		
FGFR4	35	Recombinant Kinase Assay	[4]	
VEGFR1	26	Recombinant Kinase Assay	ase [4]	
VEGFR2	9	Recombinant Kinase Assay	[4]	
VEGFR3	5	Recombinant Kinase Assay	[4]	
pFRS2 (Tyr196) - SNU16 cells	59	Cellular Assay	[5]	
pFRS2 (Tyr196) - H1581 cells	93	Cellular Assay	[5]	
pFRS2 (Tyr196) - RT4 cells	89	Cellular Assay	[5]	
Cell Proliferation (FGFR-dependent)	50-150	Cellular Assay	[6][7]	
VEGF-induced Tube Formation	33	Cellular Assay	[6][7]	

Table 2: In Vivo Anti-Tumor Efficacy of **ODM-203**

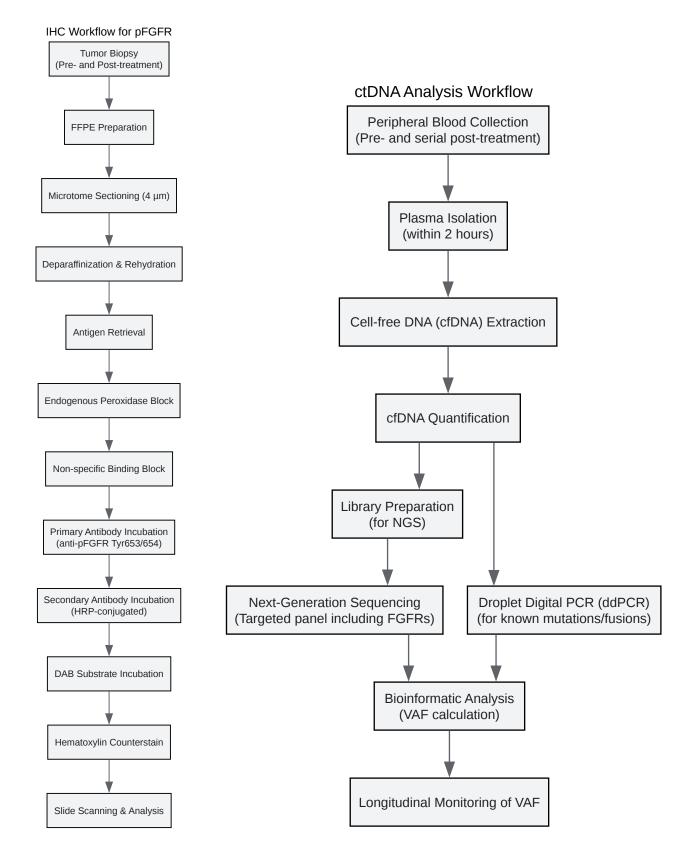


Xenograft Model	Dose (mg/kg/day)	Treatment Duration	Tumor Growth Inhibition (%)	Reference
RT4 (FGFR3- dependent)	20	21 days	37	[4]
RT4 (FGFR3- dependent)	40	21 days	92	[4]
SNU16 (FGFR2-dependent)	30	12 days	75	[8]
Renca (Angiogenic)	7, 20, 40	21 days	Dose-dependent reduction in tumor weight and lung nodules	[8]

Experimental Protocols Pharmacodynamic Monitoring in Tumor Tissue

This protocol describes the detection of activated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, a direct target of **ODM-203**. A decrease in pFGFR staining intensity following treatment indicates target engagement.





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